3-Fluoro-5-isothiocyanatopyridine
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Overview
Description
3-Fluoro-5-isothiocyanatopyridine is a chemical compound with the molecular formula C6H3FN2S. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the third position and an isothiocyanate group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoropyridine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-5-isothiocyanatopyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and the use of personal protective equipment, are essential to handle the reactive intermediates and by-products safely .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions: Amines or alcohols in the presence of a base like triethylamine (Et3N) are typical reagents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, thiourea derivatives, and various oxidized or reduced forms of the compound .
Scientific Research Applications
3-Fluoro-5-isothiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins, through the isothiocyanate group, which reacts with amino groups.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-isothiocyanatopyridine involves its ability to react with nucleophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity makes it useful in labeling and modifying biomolecules for various applications .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-chloropyridine: Similar structure but with a chlorine atom instead of an isothiocyanate group.
3-Fluoro-5-bromopyridine: Similar structure but with a bromine atom instead of an isothiocyanate group.
3-Fluoro-5-aminopyridine: Similar structure but with an amino group instead of an isothiocyanate group.
Uniqueness
3-Fluoro-5-isothiocyanatopyridine is unique due to the presence of both a fluorine atom and an isothiocyanate group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific applications in chemical synthesis and biological research .
Properties
IUPAC Name |
3-fluoro-5-isothiocyanatopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2S/c7-5-1-6(9-4-10)3-8-2-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVUMZHLPRBXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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